

Spectroscopic Characterization of 1H-Indazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1H-Indazole

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **1H-indazole**, a core heterocyclic motif prevalent in medicinal chemistry and drug development. This document outlines the key spectroscopic data for **1H-indazole** and offers detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **1H-indazole**, providing detailed information about the chemical environment of its constituent atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **1H-Indazole** (Solvent: DMSO-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	~13.1	broad singlet	-
H3	8.10	doublet	0.9
H4	7.78	doublet	8.2
H5	7.13	triplet	7.5
H6	7.36	triplet	7.7
H7	7.58	doublet	8.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **1H-Indazole** (Solvent: DMSO- d_6)

Carbon	Chemical Shift (δ , ppm)
C3	134.5
C3a	121.1
C4	120.9
C5	126.3
C6	120.0
C7	109.8
C7a	140.2

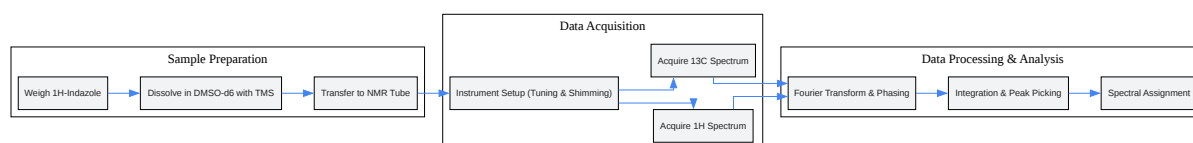
Note: Assignments are based on computational and experimental data.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1H-indazole**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 300 MHz or higher field NMR spectrometer.[2]
 - Tune and shim the spectrometer to the DMSO- d_6 lock signal.
 - Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14 ppm for ^1H NMR and 0-160 ppm for ^{13}C NMR).
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Visualization: NMR Experimental Workflow



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Caption: Workflow for NMR spectroscopic analysis of **1H-Indazole**.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **1H-indazole** based on the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation

Table 3: Characteristic IR Absorption Bands for **1H-Indazole**

Vibrational Mode	Functional Group	Characteristic Frequency (cm ⁻¹)
N-H Stretch (broad)	Amine	3150 - 3000
Aromatic C-H Stretch	Aromatic Ring	3100 - 3000
C=C / C=N Aromatic & Pyrazole Ring Stretch	Aromatic & Pyrazole Rings	1620 - 1450
C-H Out-of-plane Bend	Aromatic Ring	900 - 700

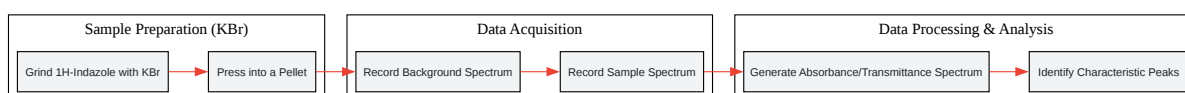
Data compiled from various sources.[\[3\]](#)

Experimental Protocol: IR Analysis

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1H-indazole** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the KBr pellet in the sample holder.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Experimental Workflow



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Caption: Workflow for IR spectroscopic analysis of **1H-Indazole**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **1H-indazole** molecule, particularly those involving its aromatic system.

Data Presentation

Table 4: UV-Vis Absorption Data for **1H-Indazole** (in Acetonitrile)

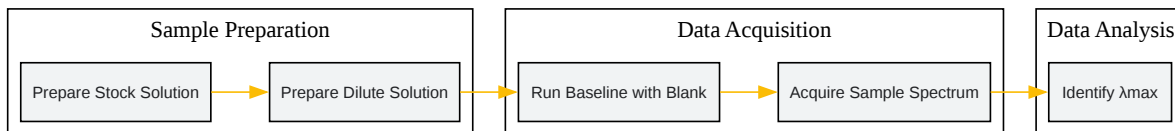
λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
~254	Data not readily available
~296	Data not readily available

The absorption maxima can be influenced by the solvent.[4]

Experimental Protocol: UV-Vis Analysis

- Sample Preparation:
 - Prepare a stock solution of **1H-indazole** in a UV-transparent solvent (e.g., acetonitrile or methanol) of a known concentration (e.g., 1 mg/mL).
 - From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10 µg/mL.[5]
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Set the wavelength range for scanning (e.g., 200-400 nm).[5]
- Data Acquisition:
 - Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
 - Run a baseline correction with the blank.
 - Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).[5]

Visualization: UV-Vis Experimental Workflow



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Caption: Workflow for UV-Vis spectroscopic analysis of **1H-Indazole**.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1H-indazole**, which aids in confirming its molecular formula and structure.

Data Presentation

Table 5: Key Electron Ionization (EI) Mass Spectrometry Fragments for **1H-Indazole**

m/z	Ion	Relative Abundance
118	$[M]^+$	Base Peak
91	$[M-HCN]^+$	High
64	$[C_5H_4]^+$	Moderate

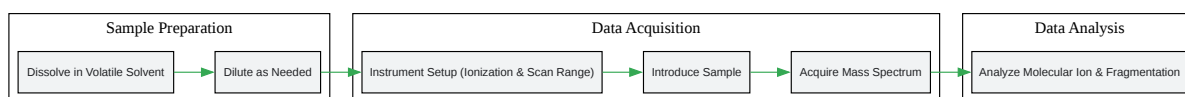
The molecular ion peak at m/z 118 is often the base peak.[3] A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at m/z 91.[3]

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation:
 - Dissolve a small amount of **1H-indazole** in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6]

- Further dilute the solution as needed for the specific instrument and ionization technique. [6]
- Instrument Setup:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often used with LC-MS, while EI is a "hard" technique that induces more fragmentation.[3][7]
 - For ESI, typical settings might include a positive ionization mode to form $[M+H]^+$ ions.[7]
 - Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. For liquid samples, this is often done via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum.

Visualization: Mass Spectrometry Experimental Workflow



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Caption: Workflow for Mass Spectrometric analysis of **1H-Indazole**.

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